![molecular formula C14H24NO3P B14662859 Diethyl [1-(benzylamino)propyl]phosphonate CAS No. 42274-96-4](/img/structure/B14662859.png)
Diethyl [1-(benzylamino)propyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl [1-(benzylamino)propyl]phosphonate is an organophosphorus compound that features a phosphonate group bonded to a benzylamino propyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl [1-(benzylamino)propyl]phosphonate typically involves the reaction of diethyl phosphite with a suitable benzylamino propyl halide under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the product by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants.
Chemical Reactions Analysis
Types of Reactions
Diethyl [1-(benzylamino)propyl]phosphonate can undergo various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids or phosphonates.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides or phosphines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce phosphine oxides.
Scientific Research Applications
Diethyl [1-(benzylamino)propyl]phosphonate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various phosphonate derivatives.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for biological pathways involving phosphonates.
Industry: The compound is used in the production of flame retardants, plasticizers, and other materials.
Mechanism of Action
The mechanism by which diethyl [1-(benzylamino)propyl]phosphonate exerts its effects involves the interaction of the phosphonate group with specific molecular targets. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit enzymes that utilize phosphate substrates. This inhibition can occur through competitive binding to the active site of the enzyme, blocking the access of natural substrates.
Comparison with Similar Compounds
Similar Compounds
- Diethyl [1-(phenylamino)propyl]phosphonate
- Diethyl [1-(methylamino)propyl]phosphonate
- Diethyl [1-(ethylamino)propyl]phosphonate
Uniqueness
Diethyl [1-(benzylamino)propyl]phosphonate is unique due to the presence of the benzylamino group, which can enhance its binding affinity to certain molecular targets compared to other similar compounds. This structural feature can also influence the compound’s reactivity and stability, making it a valuable reagent in various chemical and biological applications.
Properties
CAS No. |
42274-96-4 |
|---|---|
Molecular Formula |
C14H24NO3P |
Molecular Weight |
285.32 g/mol |
IUPAC Name |
N-benzyl-1-diethoxyphosphorylpropan-1-amine |
InChI |
InChI=1S/C14H24NO3P/c1-4-14(19(16,17-5-2)18-6-3)15-12-13-10-8-7-9-11-13/h7-11,14-15H,4-6,12H2,1-3H3 |
InChI Key |
PREPNBHDZSGXEM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(NCC1=CC=CC=C1)P(=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


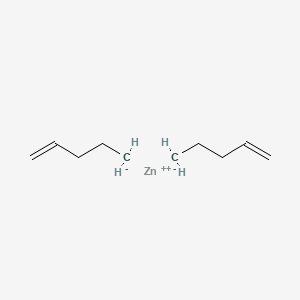
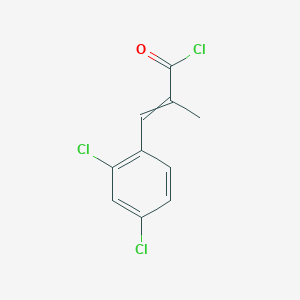
![[2,2-Bis[chloro(difluoro)methyl]-1,3-dioxolan-4-yl]methanol;nitric acid](/img/structure/B14662792.png)
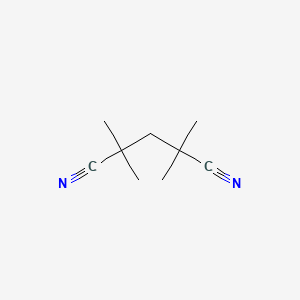
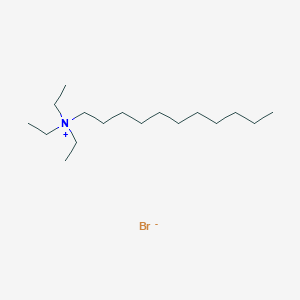

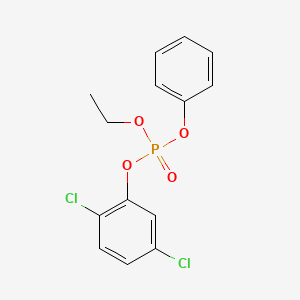
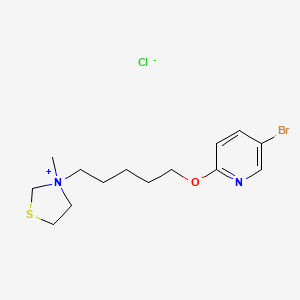
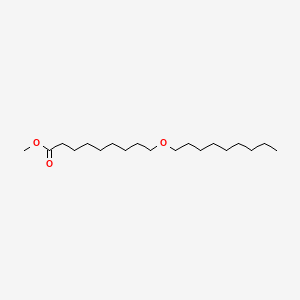
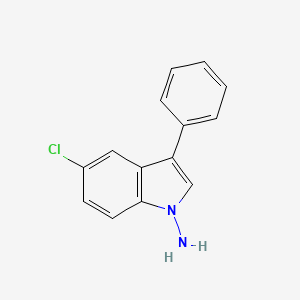
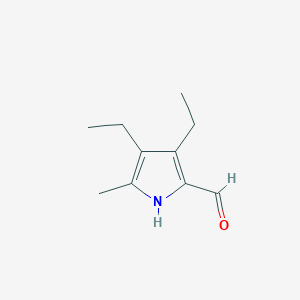

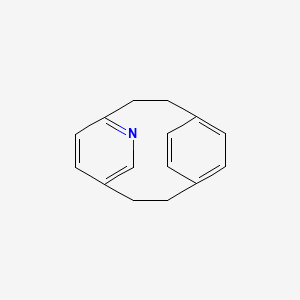
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
